molecular formula C12H10BrIN2O B15249711 1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine

1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine

Cat. No.: B15249711
M. Wt: 405.03 g/mol
InChI Key: FPDOFXUBDHPLIH-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family Oxazines are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-bromophenylamine with an iodo-substituted oxirane in the presence of a base can lead to the formation of the desired oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable resources, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets. The presence of bromine and iodine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine
  • 1-(3-Fluorophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine
  • 1-(3-Methylphenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine

Uniqueness

The uniqueness of 1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine lies in its specific substituents.

Properties

Molecular Formula

C12H10BrIN2O

Molecular Weight

405.03 g/mol

IUPAC Name

1-(3-bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine

InChI

InChI=1S/C12H10BrIN2O/c13-9-3-1-2-8(6-9)11-10-7-17-5-4-16(10)12(14)15-11/h1-3,6H,4-5,7H2

InChI Key

FPDOFXUBDHPLIH-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(N=C(N21)I)C3=CC(=CC=C3)Br

Origin of Product

United States

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